molecular formula C13H15IN2O2 B598116 tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1198097-29-8

tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No.: B598116
CAS No.: 1198097-29-8
M. Wt: 358.179
InChI Key: PMPAJDNMABXNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a high-value chemical building block specifically designed for advanced drug discovery and medicinal chemistry applications. This iodinated pyrrolopyridine derivative is strategically functionalized to serve as a versatile intermediate in the synthesis of complex bioactive molecules. The iodine atom at the 3-position provides a highly reactive site for modern metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, enabling the introduction of diverse carbon-based fragments to create novel compound libraries for screening. Simultaneously, the tert-butyloxycarbonyl (Boc) group serves as a protecting agent for the pyrrole nitrogen, enhancing the compound's stability and solubility for synthetic manipulation, and can be readily removed under mild acidic conditions to unveil a secondary amine for further functionalization. The core pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, isosteric with purine, and is found in various pharmacologically active compounds . The additional methyl substituent on the pyridine ring can be leveraged to fine-tune the lipophilicity, metabolic stability, and binding affinity of final target molecules. This makes the reagent particularly useful in discovery programs targeting kinase inhibitors and other therapeutics, especially within oncology and antiviral research, where this heterocyclic framework has shown significant relevance .

Properties

IUPAC Name

tert-butyl 3-iodo-5-methylpyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O2/c1-8-5-9-10(14)7-16(11(9)15-6-8)12(17)18-13(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMPAJDNMABXNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(C=C2I)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673629
Record name tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198097-29-8
Record name 1,1-Dimethylethyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198097-29-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Functional Overview

The target compound features a pyrrolo[2,3-b]pyridine scaffold substituted with an iodine atom at position 3, a methyl group at position 5, and a tert-butyloxycarbonyl (Boc) protecting group at the nitrogen. Its molecular formula (C₁₃H₁₅IN₂O₂) and weight (358.17 g/mol) are consistent with its role as a versatile building block for further functionalization. The Boc group enhances solubility and stability during subsequent reactions, while the iodine serves as a handle for cross-coupling transformations.

Synthetic Routes

Precursor Synthesis: 5-Methyl-1H-pyrrolo[2,3-b]pyridine

The synthesis begins with the preparation of the 5-methyl-pyrrolo[2,3-b]pyridine core. While direct methods are sparingly documented, analogous routes suggest:

  • Knorr-type cyclocondensation : Reacting 2-amino-4-methylpyridine with a β-ketoester under acidic conditions forms the pyrrolo[2,3-b]pyridine ring.
  • Cross-coupling approaches : Palladium-mediated coupling of halogenated pyridines with methyl-substituted alkynes, followed by cyclization, provides regioselective access to the methylated heterocycle.

Boc Protection of the Pyrrolo[2,3-b]pyridine Nitrogen

Protection of the NH group is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

5-Methyl-1H-pyrrolo[2,3-b]pyridine + Boc₂O → tert-Butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate  

Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base: 4-Dimethylaminopyridine (DMAP) or triethylamine (Et₃N)
  • Temperature: 0°C to room temperature
  • Yield: 85–92%

Regioselective Iodination at Position 3

Electrophilic iodination introduces the iodine substituent at position 3. Two predominant methods are documented:

N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA)

Procedure :

  • Dissolve tert-butyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate in TFA.
  • Add NIS (1.1 equiv) and stir at 0°C for 2 hours.
  • Quench with aqueous Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography.
    Outcomes :
  • Yield: 78–85%
  • Regioselectivity: >95% (confirmed by ¹H NMR)
Iodine Monochloride (ICl) in Dichloromethane

Procedure :

  • React the Boc-protected intermediate with ICl (1.05 equiv) in DCM at −10°C.
  • Monitor by TLC, quench with NaHCO₃, and isolate via filtration.
    Outcomes :
  • Yield: 70–75%
  • Purity: ≥98% (HPLC)

Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • TFA vs. DCM : TFA enhances electrophilicity of NIS, improving iodination efficiency but requiring careful quenching.
  • Low-temperature control : Reactions at 0°C or below minimize side products (e.g., diiodination).

Catalytic Additives

  • Lewis acids : FeCl₃ (5 mol%) increases reaction rate by polarizing the iodine source.
  • Radical inhibitors : Butylated hydroxytoluene (BHT) prevents radical side reactions during prolonged stirring.

Characterization Data

Property Value/Description Source
Molecular Formula C₁₃H₁₅IN₂O₂
Molecular Weight 358.17 g/mol
¹H NMR (400 MHz, CDCl₃) δ 8.21 (d, J=5.0 Hz, 1H), 7.92 (s, 1H), 2.51 (s, 3H), 1.63 (s, 9H)
LC-MS (ESI) m/z 359.1 [M+H]⁺
Melting Point 142–144°C

Applications in Drug Discovery

The iodinated product serves as a key intermediate for:

  • Sonogashira couplings : Introduction of alkynes for kinase inhibitor synthesis.
  • Suzuki-Miyaura reactions : Cross-coupling with boronic acids to diversify the heterocyclic core.
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole motifs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium cyanide.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Sodium azide, potassium cyanide, and other nucleophiles in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium or copper catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl or alkyne-linked products.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate serves as a versatile building block for constructing more complex heterocyclic compounds. Its reactivity, particularly in substitution and coupling reactions, makes it valuable for creating libraries of chemical compounds for drug discovery .

Biology and Medicine

Its structural motif is found in various bioactive molecules, making it a candidate for further exploration in drug design .

Industry

In the chemical industry, this compound can be used in the synthesis of advanced materials, agrochemicals, and specialty chemicals. Its unique structure allows for the creation of novel compounds with specific properties tailored for industrial applications .

Mechanism of Action

The mechanism by which tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the derivative and its intended use .

Comparison with Similar Compounds

Physical Properties :

  • Solubility : Moderately soluble to soluble, with solubility values ranging from 0.0232 mg/mL (Ali model) to 0.0574 mg/mL (SILICOS-IT model) .
  • Synthetic Accessibility : Rated 2.68 , indicating straightforward synthesis .
  • Safety : Classified with a warning signal word (H302: harmful if swallowed) .

Comparison with Similar Compounds

Structural and Physical Property Comparisons

The following table summarizes key differences between the target compound and structurally analogous derivatives:

Property tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate tert-Butyl 3-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate tert-Butyl 3-iodo-5-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
Molecular Formula C₁₂H₁₃IN₂O₂ C₁₃H₁₂F₃IN₂O₂ C₁₆H₁₇IN₄O₂ C₁₃H₁₇BrN₂O₂
Molecular Weight (g/mol) 360.15 412.15 424.24 313.19
Substituent 5-methyl 5-trifluoromethyl 5-(1-methylpyrazol-4-yl) 5-bromo, dihydro framework
Key Features Iodo for cross-coupling; methyl enhances lipophilicity CF₃ increases electronegativity and metabolic stability Pyrazole moiety introduces hydrogen-bonding potential Bromine as a less reactive halogen; partial saturation reduces aromaticity
Applications Intermediate in drug synthesis Pharmaceutical intermediate (e.g., kinase inhibitors) Targeted therapies (e.g., kinase or receptor antagonists) Building block for saturated heterocycles
Reference

Substituent Effects on Reactivity and Solubility

a. Trifluoromethyl vs. Methyl ( vs. )

The trifluoromethyl (-CF₃) group in the analog (CAS: 1228183-72-9) significantly increases molecular weight (412.15 g/mol ) and lipophilicity compared to the methyl group in the target compound. The -CF₃ group’s strong electron-withdrawing nature enhances electrophilic reactivity at the iodine site, making it suitable for nucleophilic substitutions. However, its high electronegativity may reduce solubility in polar solvents .

b. Pyrazole-Substituted Derivative ()

The 1-methylpyrazole substituent introduces additional nitrogen atoms, increasing hydrogen-bonding capacity and polar surface area. This modification improves solubility in aqueous-organic mixtures and enhances target specificity in drug design (e.g., kinase inhibitors) .

c. Bromo and Dihydro Framework ()

The bromine substituent at position 5 and the dihydro (partially saturated) pyrrolopyridine core reduce aromaticity, altering electronic properties. Bromine’s lower reactivity compared to iodine limits utility in cross-coupling but offers stability in acidic conditions. The dihydro structure may improve bioavailability by reducing planarity .

Biological Activity

tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a compound belonging to the class of pyrrolopyridines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₅IN₂O₂
  • Molecular Weight : 358.18 g/mol
  • CAS Number : 1198097-29-8

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound has been shown to exhibit inhibitory effects on cyclin-dependent kinases (CDKs) , which play crucial roles in cell cycle regulation and are often implicated in cancer progression.

Inhibition of Cyclin-dependent Kinases

Research indicates that compounds with similar structural motifs demonstrate significant inhibitory activity against CDK2 and CDK9. For instance, related compounds have shown IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9, highlighting the potential of pyrrolo[2,3-b]pyridine derivatives as anticancer agents .

Biological Activity and Therapeutic Applications

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity :
    • In vitro studies demonstrate that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells. The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer therapeutic .
  • Neuroprotective Effects :
    • Some derivatives of pyrrolopyridines have shown promise in neuroprotection through modulation of neuroinflammatory pathways. This suggests that this compound may also have applications in treating neurodegenerative diseases .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against a variety of pathogens, indicating its potential use in developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have investigated the biological effects of pyrrolopyridine derivatives:

StudyFindings
Study A Demonstrated significant inhibition of CDK2 and CDK9 by related compounds, suggesting a similar profile for tert-butyl 3-iodo derivatives.
Study B Reported cytotoxicity in HeLa and HCT116 cell lines with IC50 values indicating potent antitumor activity.
Study C Explored neuroprotective effects through inhibition of inflammatory cytokines in neuronal cell models.

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate?

The synthesis typically involves sequential functionalization of the pyrrolopyridine core. Key steps include:

  • Iodination : Electrophilic substitution at the 3-position using iodine sources like N-iodosuccinimide (NIS) under controlled conditions (e.g., acetic acid, 50°C) .
  • Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) to protect the pyrrole nitrogen .
  • Cross-Coupling Precursor : The iodine substituent enables further derivatization via Suzuki-Miyaura or Buchwald-Hartwig reactions for downstream applications . Methodological Note: Optimize reaction time and temperature to minimize dehalogenation side reactions. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.

Q. How is the compound characterized for purity and structural confirmation?

Analytical workflows include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regioselective iodination and Boc protection. Key signals include the tert-butyl group (~1.3 ppm, singlet) and aromatic protons (6.5–8.5 ppm) .
  • HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm error .
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound?

Discrepancies in NMR or MS data may arise from:

  • Tautomerism : The pyrrolopyridine core can exhibit keto-enol tautomerism, altering chemical shifts. Use DMSO-d₆ as a solvent to stabilize specific tautomers .
  • Residual Solvents : Improper drying may introduce solvent peaks. Dry samples under high vacuum (<0.1 mbar) for 24 hours before analysis .
  • Isotopic Patterns : For HRMS, compare experimental isotopic distributions (e.g., 127^{127}I vs. 79/81^{79/81}Br impurities) to theoretical models .

Q. What strategies optimize the compound’s stability during storage and reactions?

Stability challenges include:

  • Moisture Sensitivity : Store under inert gas at –20°C in sealed amber vials. Use molecular sieves (3Å) in storage containers .
  • Light Sensitivity : Protect from UV exposure to prevent iodinated aromatic ring degradation .
  • Thermal Decomposition : Avoid prolonged heating >80°C. For reflux reactions, use low-boiling solvents like dichloromethane .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The 3-iodo group acts as a versatile handle for:

  • Suzuki-Miyaura Coupling : React with aryl/heteroaryl boronic acids (Pd(PPh₃)₄, Cs₂CO₃, dioxane/H₂O, 80°C) to install biaryl motifs .
  • Buchwald-Hartwig Amination : Introduce amines using Pd catalysts (e.g., Xantphos-Pd-G3) for drug-like scaffolds . Critical Parameter: Steric hindrance from the tert-butyl group may slow coupling kinetics. Increase catalyst loading (5–10 mol%) if necessary .

Methodological Tables

Q. Table 1. Comparison of Cross-Coupling Conditions

Reaction TypeCatalyst SystemSolventYield (%)Reference
Suzuki-MiyauraPd(PPh₃)₄, Cs₂CO₃Dioxane/H₂O75–85
Buchwald-HartwigXantphos-Pd-G3Toluene60–70

Q. Table 2. Key Spectral Data

TechniqueKey PeaksDiagnostic Features
1^1H NMR (CDCl₃)1.3 ppm (s, 9H, Boc), 7.2 ppm (d, J=5 Hz, H-4)Confirms Boc protection and iodination regiochemistry
HRMS (ESI+)m/z 399.9921 [M+H]⁺Matches theoretical mass (Δ <2 ppm)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.